

# 4-Hydroxy-9-fluorenone molecular structure and IUPAC name

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 4-Hydroxy-9-fluorenone

CAS No.: 1986-00-1

Cat. No.: B163111

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An In-depth Technical Guide to **4-Hydroxy-9-fluorenone**: Molecular Structure, Properties, and Applications

## Abstract

This technical guide provides a comprehensive overview of **4-Hydroxy-9-fluorenone**, a key aromatic organic compound. Addressed to researchers, scientists, and professionals in drug development, this document delves into its molecular structure, physicochemical properties, spectroscopic signature, and synthesis. Furthermore, it explores the compound's significance as a versatile scaffold in the synthesis of novel therapeutic agents and functional materials. The guide integrates field-proven insights with detailed experimental considerations, ensuring a blend of theoretical knowledge and practical applicability.

## Introduction: The Significance of the Fluorenone Scaffold

The fluorene ring system, a tricyclic aromatic hydrocarbon, is a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure and rich electron density make it an

ideal building block for creating compounds with specific steric and electronic properties. 9-fluorenone, the ketone derivative of fluorene, serves as the parent structure for a vast library of functionalized molecules.[1][2]

Among these, **4-Hydroxy-9-fluorenone** (Figure 1) emerges as a particularly valuable intermediate. The strategic placement of a hydroxyl group on the aromatic framework, in conjunction with the reactive carbonyl group, provides two distinct points for chemical modification. This dual functionality allows for the systematic development of derivatives with tunable biological activities and material properties, making it a focal point of advanced chemical synthesis and drug discovery programs.[3]

## Molecular Structure and Physicochemical Properties

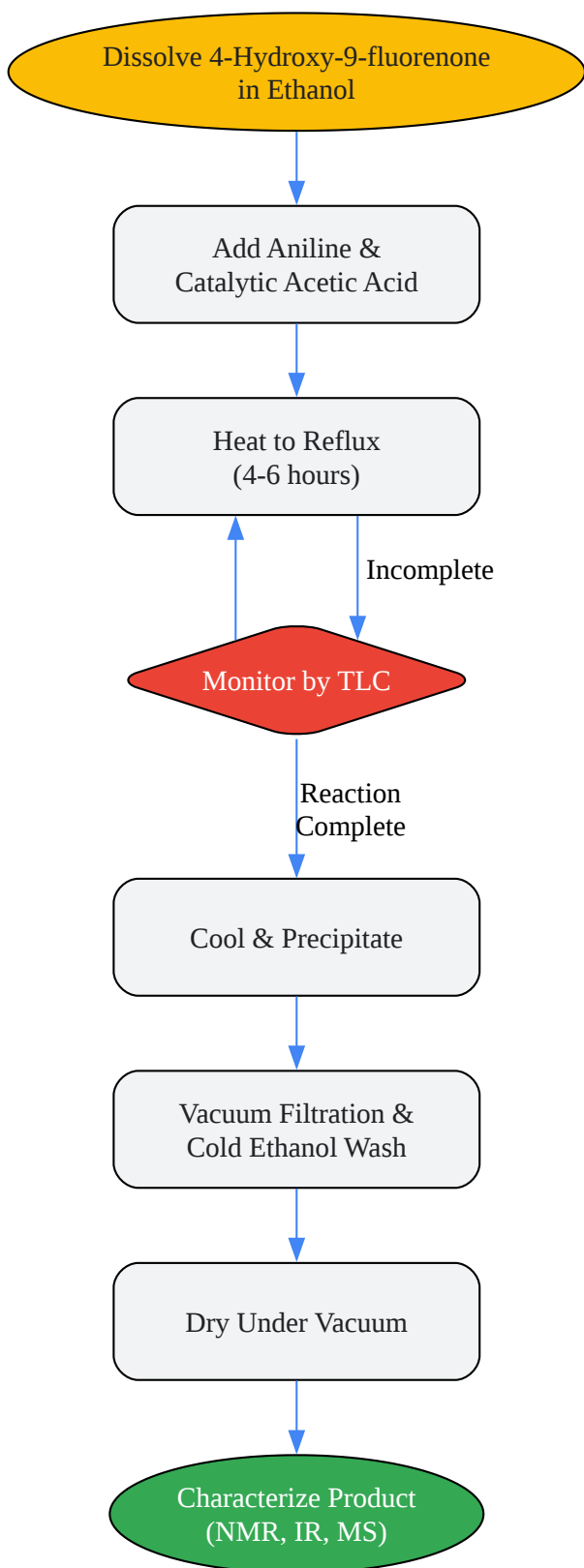
A thorough understanding of the molecular architecture and physical characteristics of **4-Hydroxy-9-fluorenone** is fundamental to its application.

### IUPAC Nomenclature and Chemical Identifiers

- IUPAC Name: 4-hydroxyfluoren-9-one[4]
- CAS Number: 1986-00-1[4][5]
- Molecular Formula: C<sub>13</sub>H<sub>8</sub>O<sub>2</sub>[4][5]
- InChIKey: OZLKIIAMQWXVKQ-UHFFFAOYSA-N[4][5]

### Structural Elucidation

**4-Hydroxy-9-fluorenone** possesses a dibenzofuran core structure with a carbonyl group at position 9 and a hydroxyl group at position 4. The molecule consists of two benzene rings fused to a central five-membered ring containing the ketone. This extended  $\pi$ -conjugated system is responsible for its characteristic spectroscopic properties and chemical reactivity.



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## Sources

- [1. Fluorenone | C13H8O | CID 10241 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
- [3. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd \[entrepreneur-cn.com\]](#)
- [4. 4-Hydroxy-9-fluorenone | C13H8O2 | CID 16139 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [5. 4-Hydroxy-9-fluorenone \[webbook.nist.gov\]](#)
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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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